N-(Cyclopropylmethyl)normorphinone is a synthetic compound derived from the morphinan family, which includes various opioid derivatives. This compound is characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom of normorphinone, a structural analog of morphine. The modification of the nitrogen substituent plays a crucial role in altering the pharmacological properties of these compounds, influencing their interaction with opioid receptors.
The synthesis of N-(Cyclopropylmethyl)normorphinone is often performed using natural precursors such as thebaine or other morphinan derivatives. Thebaine serves as a starting material due to its structural similarities and the ability to undergo various chemical transformations to yield desired derivatives .
N-(Cyclopropylmethyl)normorphinone belongs to the class of compounds known as opioids, which are primarily used for their analgesic properties. It can be classified further based on its structural modifications and receptor binding affinities, particularly as an antagonist or mixed agonist-antagonist at opioid receptors .
The synthesis of N-(Cyclopropylmethyl)normorphinone typically involves several key steps:
The total synthesis may involve multiple reaction conditions, including bromination, hydrolysis, and extraction techniques to purify intermediates at various stages. For example, bromination can be performed in a controlled environment to ensure stability and yield .
N-(Cyclopropylmethyl)normorphinone features a complex molecular structure typical of morphinan derivatives. Its structural formula includes:
The molecular formula for N-(Cyclopropylmethyl)normorphinone is , with a molecular weight of approximately 271.36 g/mol. The compound's stereochemistry can significantly influence its biological activity and receptor selectivity .
N-(Cyclopropylmethyl)normorphinone undergoes various chemical reactions that can modify its structure and properties:
The reactivity of N-(Cyclopropylmethyl)normorphinone is influenced by its functional groups and steric hindrance from the cyclopropyl ring. Reaction conditions such as temperature, solvent choice, and catalysts are critical for optimizing yields and selectivity.
N-(Cyclopropylmethyl)normorphinone interacts primarily with opioid receptors in the central nervous system. Its mechanism involves binding to:
The binding affinity and efficacy at these receptors determine whether the compound acts as an agonist or antagonist, impacting pain relief and potential side effects such as addiction or respiratory depression .
Studies indicate that modifications to the nitrogen substituent significantly influence receptor selectivity and activity profiles. For example, increasing the size of the substituent can lead to antagonistic properties at certain receptor types while maintaining agonistic effects at others .
N-(Cyclopropylmethyl)normorphinone typically presents as a crystalline solid with specific melting points that vary based on purity and crystallization conditions.
Relevant data regarding its solubility and stability profiles can guide formulation strategies for drug delivery systems .
N-(Cyclopropylmethyl)normorphinone has potential applications in:
The compound's unique properties make it a valuable subject for ongoing research into pain management therapies and opioid receptor pharmacology .
N-(Cyclopropylmethyl)normorphinone is systematically named as 17-(Cyclopropylmethyl)-4,5α-epoxy-7,8-didehydromorphinan-3,6α-diol under IUPAC conventions. This nomenclature defines its core morphinan skeleton, characteristic epoxy bridge (4,5α-epoxy), and diene system (7,8-didehydro) [6]. The "normorphinone" designation indicates N-demethylation at the tertiary amine, replaced by a cyclopropylmethyl (CPM) group. This CPM moiety is a critical structural determinant for receptor affinity and covalent binding kinetics [1] [4].
The molecular formula is C₂₀H₂₁NO₃, with a molecular weight of 323.39 g/mol [2]. Key identifiers include:
[C@@H]26OC1=C(C=CC3=C1[C@]24[C@H]([C@@H](C3)N(CC4)CC5CC5)C=CC6=O)O
[2] LJHOJDWHEHQATH-ILWKUFEGSA-N
(indicating stereochemical specificity) [2] Table 1: Atomic Connectivity and Stereochemical Descriptors
Feature | Descriptor |
---|---|
Core Structure | Morphinan with 4,5α-epoxy bridge |
N-Substituent | Cyclopropylmethyl |
Chiral Centers | C-5, C-6, C-9, C-13, C-14 |
Absolute Configuration | 5R,6S,9R,13S,14R (morphinan convention) |
Fused Ring System | Phenanthrene backbone with piperidine ring |
The compound’s bioactivity is governed by its 14β-aminomorphism core, which adopts a "T-shaped" conformation at the opioid receptor binding pocket. This orientation positions the CPM group for optimal interaction with the mu-opioid receptor’s extracellular loop 2 (ECL2) [1] [4]. X-ray crystallography of analogues confirms that the cyclopropylmethyl substituent adopts a gauche conformation relative to the piperidine ring, enhancing hydrophobic contact with receptor subpockets [6].
Notably, the C6-ketone introduces planarity to ring C, reducing flexibility compared to morphine derivatives. This rigidity stabilizes the enone system (C7=C8-C6=O), facilitating covalent modification via Michael addition or disulfide bridging at C-14 [1] [3]. In derivatives like TAMO (14α,14′β-[dithiobis[(2-oxo-2,1-ethanediyl)imino]]bis[7,8-dihydro-N-(cyclopropylmethyl)normorphinone), the 14β-amino group enables disulfide bond formation with cysteine residues in mu-opioid receptors, as confirmed by dithiothreitol (DTT)-reversible binding [1].
Solubility and Partitioning
Stability Profile
Crystalline State Properties
X-ray diffraction of N-cyclopropylmethyl normorphinone analogues reveals:
Table 2: Experimental Physicochemical Parameters
Property | Value | Method |
---|---|---|
Molecular Weight | 323.39 g/mol | MS (ESI+) |
Melting Point | 198–202°C (dec.) | Capillary DSC |
Crystal Habit | Orthorhombic prisms | X-ray diffraction |
pKa (Tertiary amine) | 8.7 ± 0.2 | Potentiometric titration |
The CPM group enhances stability against N-dealkylation compared to N-methyl analogues, a key advantage for irreversible receptor binding studies [1] [4]. In affinity labeling derivatives (e.g., compound 15 in [1]), the CPM moiety enables wash-resistant inhibition of [³H]DAMGO binding, confirming covalent attachment to the receptor. This property is exploited in designing long-acting mu-opioid antagonists such as N-CPM-MET-Cl-CAMO [4].
Molecular Interactions and Affinity Labeling
N-(Cyclopropylmethyl)normorphinone derivatives exhibit unique covalent binding kinetics:
1. Incubation with striatal membranes → Wash-resistant DAMGO inhibition 2. Protection assay: Mu ligands block alkylation by 14β-derivatives 3. Scatchard analysis: ↓Bₘₐₓ without Kd change → Non-competitive inhibition 4. DTT addition: Partial binding reversal → Disulfide bond involvement [1]
Table 3: Key Functional Derivatives
Derivative | Structure Key | Biological Application |
---|---|---|
TAMO (Compound 13) | Dithiobis(ethanediylimino) dimer | Mu-receptor affinity labeling |
N-CPM-MET-Cl-CAMO | 14β-(p-Chlorocinnamoylamino)-5β-methyl | Irreversible mu antagonist |
PPL-101 | α-Methyl-cyclopropylmethyl-morphine | Mixed opioid partial agonist (Ki=0.35 nM) |
The cyclopropylmethyl group’s steric and electronic properties make it ideal for synthesizing irreversible ligands. Its strained ring system enhances nucleophilic susceptibility at the methylene bridge, facilitating disulfide exchange with receptor cysteines [1] [3] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7